Cas no 629-04-9 (1-Bromoheptane)

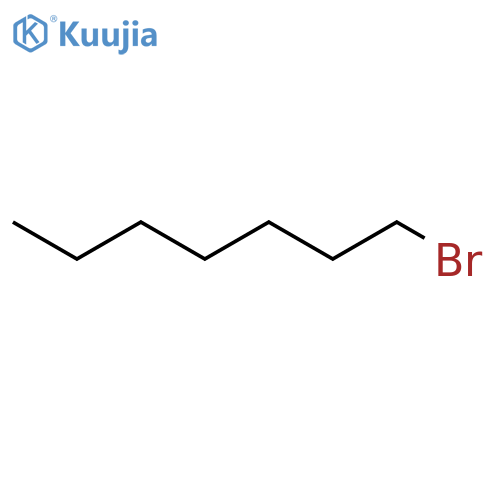

1-Bromoheptane structure

商品名:1-Bromoheptane

1-Bromoheptane 化学的及び物理的性質

名前と識別子

-

- 1-Bromoheptane

- 1-bromo-heptane

- 1-bromo-n-heptane

- 1-heptyl bromide

- 1-n-heptylbromide

- bromoheptane

- EINECS 211-068-8

- Heptane,1-bromo

- Heptyl bromide

- n-bromoheptane

- n-Heptyl bromide

- Heptylbromide

- Heptane, 1-bromo-

- 1-Bromo heptane

- LSXKDWGTSHCFPP-UHFFFAOYSA-N

- 1bromoheptane

- bromo-heptane

- n-heptylbromide

- bromomethylhexane

- 1-heptylbromide

- 1 -bromoheptane

- 1-bromanylheptane

- PubChem3775

- KSC352Q3N

- LSXKDWGTSHCFPP-UHFFFAOYSA-

- J-504464

- 1219802-55-7

- MFCD00000273

- A834079

- BR1073

- NSC-7315

- 1-BroMoheptane--d7

- SCHEMBL116609

- D78084

- NS00035216

- 629-04-9

- 1-Bromoheptane, 99%

- FT-0607530

- InChI=1/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3

- NSC 7315

- DTXSID7022095

- NSC7315

- LS-13356

- B0598

- 1219805-66-9

- 1-BroMoheptane--d5

- CS-W017293

- EN300-19883

- AKOS000120032

- F0001-1699

- Ioxotrizoicacid

- BCP28219

- 1-Bromoheptane,98%

- Heptane, 1bromo

- nHeptyl bromide

- 1-Bromo-heptane; 1-Heptyl Bromide; Heptyl Bromide; NSC 7315; n-Heptyl Bromide

- STL282743

- DTXCID902095

-

- MDL: MFCD00000273

- インチ: 1S/C7H15Br/c1-2-3-4-5-6-7-8/h2-7H2,1H3

- InChIKey: LSXKDWGTSHCFPP-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

- BRN: 1697160

計算された属性

- せいみつぶんしりょう: 178.03600

- どういたいしつりょう: 178.035713

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 5

- 複雑さ: 35.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.14 g/mL at 25 °C(lit.)

- ゆうかいてん: −58 °C (lit.)

- ふってん: 180 °C(lit.)

- フラッシュポイント: 華氏温度:140°f

摂氏度:60°c - 屈折率: n20/D 1.4499(lit.)

- ようかいど: 0.0066g/l

- すいようせい: 不溶性

- あんていせい: Stable. Flammable. Incompatible with oxidizing agents, strong bases.

- PSA: 0.00000

- LogP: 3.35170

- ようかいせい: エタノールやエーテルに溶け、水に溶けない。

- FEMA: 2451

1-Bromoheptane セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN 1993 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: R36/37

- セキュリティの説明: S23-S24/25-S37/39-S26

- RTECS番号:MI8100000

-

危険物標識:

- 包装グループ:III

- 包装カテゴリ:III

- セキュリティ用語:3

- リスク用語:R36/37

- 危険レベル:3

- 包装等級:III

- ちょぞうじょうけん:冷蔵保存

- TSCA:Yes

- 危険レベル:3

1-Bromoheptane 税関データ

- 税関コード:29033036

- 税関データ:

中国税関コード:

29033036

1-Bromoheptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1038358-100g |

1-Bromoheptane |

629-04-9 | 98% | 100g |

¥39 | 2023-04-13 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005041-100g |

1-Bromoheptane |

629-04-9 | 98% | 100g |

¥30 | 2024-05-22 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B13960-100g |

1-Bromoheptane |

629-04-9 | 95% | 100g |

¥66.0 | 2022-04-28 | |

| Enamine | EN300-19883-0.1g |

1-bromoheptane |

629-04-9 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-19883-0.25g |

1-bromoheptane |

629-04-9 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F0001-1699-2.5g |

1-bromoheptane |

629-04-9 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Life Chemicals | F0001-1699-0.25g |

1-bromoheptane |

629-04-9 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0001-1699-1g |

1-bromoheptane |

629-04-9 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0598-25G |

1-Bromoheptane |

629-04-9 | >98.0%(GC) | 25g |

¥140.00 | 2024-04-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005041-500g |

1-Bromoheptane |

629-04-9 | 98% | 500g |

¥131 | 2024-05-22 |

1-Bromoheptane サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:629-04-9)1-Bromoheptane

注文番号:sfd20342

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:38

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:629-04-9)溴代庚烷

注文番号:LE25511038

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:49

価格 ($):discuss personally

1-Bromoheptane 関連文献

-

1. Convenient access to readily soluble symmetrical dialkyl-substituted α-oligofuransEdward E. Korshin,Gregory M. Leitus,Michael Bendikov Org. Biomol. Chem. 2014 12 6661

-

Benjamin J. Coe,Sergio Sánchez Dalton Trans. 2016 45 5210

-

3. Spectroscopic studies of hydrogen bonding in donor-acceptor systemsSurjit Singh,A. S. N. Murthy,C. N. R. Rao Trans. Faraday Soc. 1966 62 1056

-

Hailiang Xu,Chenglong Zhao,Qun Qian,Wei Deng,Hegui Gong Chem. Sci. 2013 4 4022

-

Qian Cui,Robert P. Lemieux J. Mater. Chem. C 2013 1 1011

629-04-9 (1-Bromoheptane) 関連製品

- 4549-33-1(1,9-Dibromononane)

- 2695-48-9(8-Bromo-1-octene)

- 2550-36-9((Bromomethyl)cyclohexane)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:629-04-9)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:629-04-9)1-Bromoheptane

清らかである:99%

はかる:5kg

価格 ($):226.0